

7,4'-dihydroxyflavone natural sources

Glycyrrhiza uralensis

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Compound Focus: 7,4'-Dihydroxyflavone

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Introduction to 7,4'-Dihydroxyflavone (7,4'-DHF)

7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid identified as a potent bioactive compound in the medicinal herb **Glycyrrhiza uralensis** Fisch. (Licorice). It has garnered significant scientific interest due to its multi-targeted anti-inflammatory and anti-asthma properties, demonstrating superior efficacy in some assays compared to other well-known constituents like glycyrrhizin [1] [2].

Natural Sources & Quantitative Data

While present in several plants, *Glycyrrhiza uralensis* is a primary and well-studied source. The table below summarizes the natural occurrence and quantitative pharmacological data for 7,4'-DHF.

Table 1: Natural Sources and Key Quantitative Pharmacological Data of 7,4'-DHF

Category	Details	Reference
Primary Natural Source	Roots of <i>Glycyrrhiza uralensis</i> (Licorice)	[1] [3] [2]
Other Documented Sources	The flavone backbone is found in various plants, but specific isolation of 7,4'-DHF is best documented in <i>G. uralensis</i> .	
IC ₅₀ for MUC5AC Inhibition	1.4 μM (in PMA-stimulated NCI-H292 human airway epithelial cells)	[1]
IC ₅₀ for Eotaxin Inhibition	Most potent among 10 tested compounds from <i>G. uralensis</i> ; provided continued suppression.	[4]
Relative Potency (Th2 Cytokines)	More potent than liquiritigenin and isoliquiritigenin in suppressing IL-4 and IL-5 production in D10.G4.1 Th2 cells.	[2]

Pharmacological Activities & Mechanisms of Action

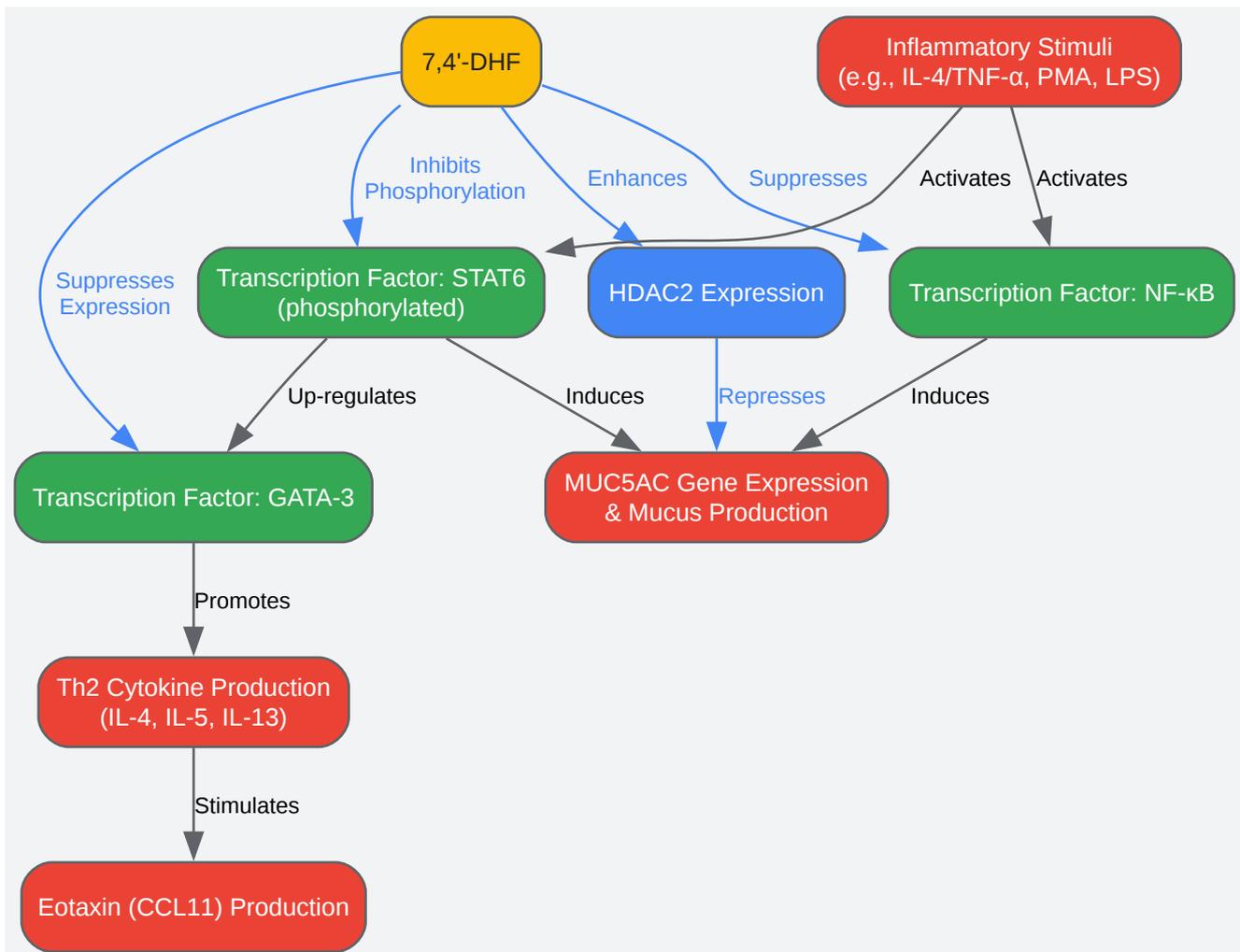
7,4'-DHF exhibits a broad range of activities relevant to obstructive airway diseases and beyond, acting through multiple signaling pathways.

Table 2: Key Pharmacological Activities and Molecular Mechanisms of 7,4'-DHF

Pharmacological Activity	Experimental Model	Key Molecular Targets & Mechanisms
Anti-Asthmatic / Anti-Inflammatory		
Inhibition of Th2-Driven Inflammation	Murine model of allergic asthma; D10.G4.1 Th2 cells	Suppression of IL-4, IL-5; reduced GATA-3 expression and IL-4 mRNA [2].
Prevention of Steroid Adverse Effects	Human lung fibroblast-1 cells with long-term Dex exposure	Abrogation of dexamethasone-induced eotaxin production; inhibition of p-STAT6 and impaired HDAC2 expression [4].

Pharmacological Activity	Experimental Model	Key Molecular Targets & Mechanisms
Mucin/Mucus Suppression		
Inhibition of MUC5AC Gene & Protein	PMA-stimulated NCI-H292 human airway epithelial cells	Suppression of NF-κB and STAT6 activation; enhanced HDAC2 expression [1].
Reduction of Mucus Secretion <i>In Vivo</i>	Ovalbumin-sensitized murine asthma model	Marked reduction of MUC5AC protein in bronchoalveolar lavage (BAL) fluid [1].

The following diagram illustrates the integrated signaling pathways through which 7,4'-DHF exerts its effects on inflammation and mucus production, based on the mechanisms described in the tables above.



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Integrated signaling pathway of 7,4'-DHF showing suppression of inflammatory and mucus production targets.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are detailed methodologies for critical assays.

Protocol: Inhibition of MUC5AC in NCI-H292 Cells [1]

This protocol measures the effect of 7,4'-DHF on MUC5AC gene expression and protein production in a human airway epithelial cell model.

- **Cell Line and Culture:** Use the human pulmonary mucoepidermoid carcinoma cell line NCI-H292 (ATCC). Culture in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), streptomycin (100 µg/mL), and HEPES buffer (25 mM) at 37°C in a 5% CO₂ atmosphere.
- **Serum Deprivation:** Plate cells in 24-well tissue culture plates at a seeding density of 1x10⁴ cells/well. After 24 hours, wash twice with PBS and re-culture in serum-free RPMI 1640 (0.2% FCS) for another 24 hours.
- **Compound Treatment and Stimulation:**
 - Pre-treat cells for 30 minutes with a vehicle control or 7,4'-DHF at various concentrations (e.g., 1-20 µM) in serum-free medium.
 - Stimulate the cells by adding Phorbol 12-myristate 13-acetate (PMA) at 10 ng/mL.
 - Incubate the cells for 24 hours.
- **Sample Collection:**
 - **Supernatants:** Collect for measurement of secreted MUC5AC protein.
 - **Cell Lysates:** Lyse cells with a buffer (e.g., 25 mM Tris, 1% NP-40, 150 mM NaCl, 1 mM EDTA, 5% glycerol, protease inhibitors) to measure intracellular MUC5AC protein. Determine protein concentration using an assay like Bradford or BCA.
 - **RNA:** Isolate total RNA for MUC5AC mRNA quantification via RT-qPCR.
- **MUC5AC Protein Analysis (ELISA):**
 - Coat 96-well ELISA plates with diluted samples or cell lysates and incubate at 37°C until dry.
 - Block plates with 2% BSA.
 - Incubate with a primary mouse monoclonal MUC5AC antibody (e.g., Abcam ab3649, 1:300 dilution).

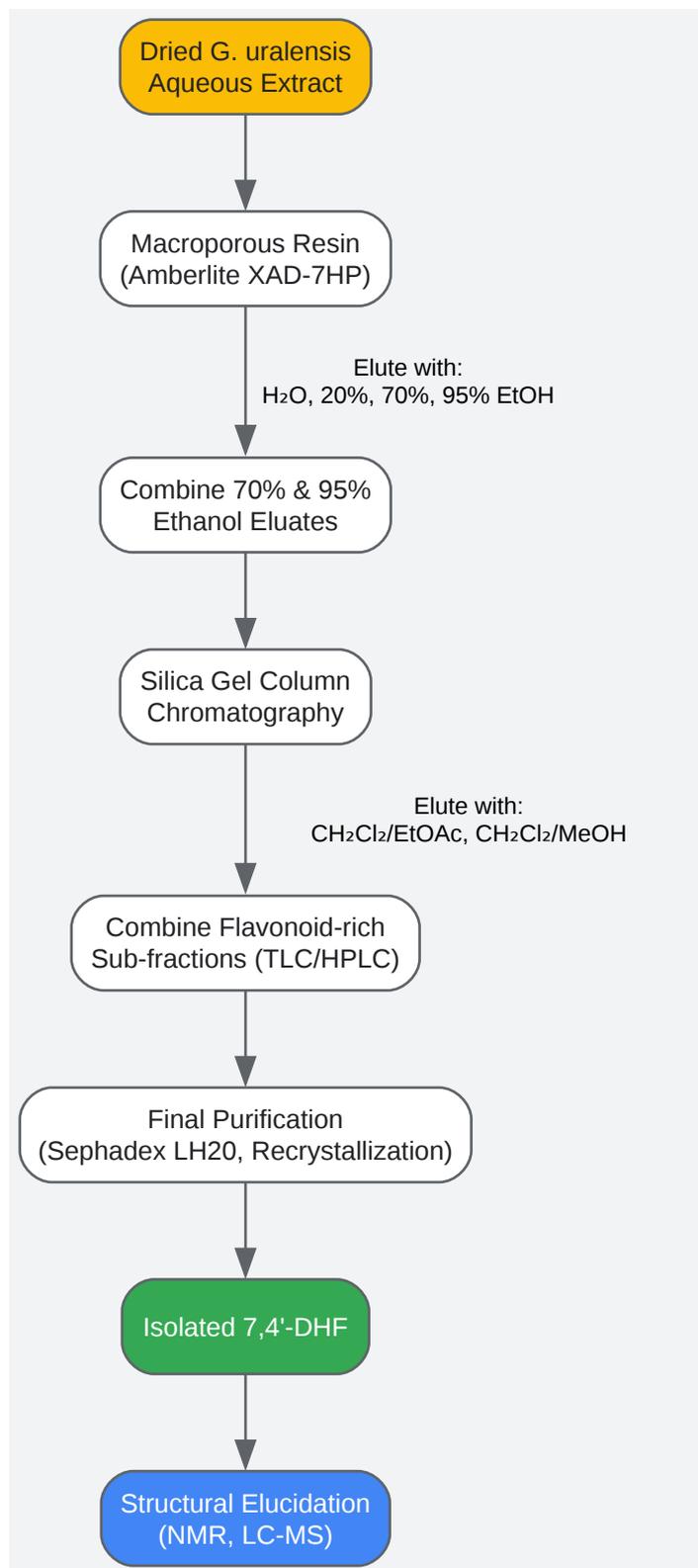
- Incubate with an HRP-conjugated goat anti-mouse IgG secondary antibody (e.g., 1:3000 dilution).
- Develop using a TMB substrate and read absorbance at 450 nm.

Protocol: Isolation from *Glycyrrhiza uralensis* [1] [2]

This describes a bioassay-guided fractionation method to isolate 7,4'-DHF from a crude licorice extract.

- **Initial Extraction:** Use a dried aqueous extract of *G. uralensis* roots.
- **Macroporous Resin Chromatography:**
 - Load the extract dissolved in water onto a column packed with Amberlite XAD-7 HP resin.
 - Elute sequentially with water, 20% ethanol, 70% ethanol, and 95% ethanol.
 - Combine the 70% and 95% ethanol eluates, which are enriched in flavonoids, and concentrate.
- **Silica Gel Chromatography:**
 - Subject the concentrate to silica gel column chromatography.
 - Elute with gradients of dichloromethane-ethyl acetate (e.g., 19:1, 9:1, 3:1) and dichloromethane-methanol (e.g., 9:1, 3:1).
 - Monitor fractions by TLC and HPLC, and combine them based on chemical profiles.
- **Further Purification:** Further purify the sub-fractions containing 7,4'-DHF using techniques like Sephadex LH20 column chromatography and recrystallization to yield a single compound.
- **Compound Identification:** Identify the structure of the isolated 7,4'-DHF by comparing its TLC, HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectral data with literature values [1].

The workflow for this isolation and identification process is summarized below.



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Workflow for the bioassay-guided isolation and identification of 7,4'-DHF from Glycyrrhiza uralensis.

Discussion and Future Perspectives

The data positions 7,4'-DHF as a highly promising multi-target therapeutic candidate, particularly for respiratory conditions like asthma where **Th2 inflammation** and **mucus hypersecretion** are key pathological features. Its ability to modulate critical pathways like **NF-κB, STAT6, and HDAC2** simultaneously may offer an advantage over single-target agents [4] [1]. Notably, its capacity to prevent the **paradoxical adverse effects of prolonged dexamethasone exposure** on eotaxin production suggests potential for combination therapies, potentially allowing for reduced steroid doses and mitigated side effects [4].

From a drug development perspective, future work should focus on:

- **Pharmacokinetic and ADME Studies:** Investigating the absorption, distribution, metabolism, and excretion profile of 7,4'-DHF.
- **Formulation Development:** Addressing potential challenges like poor solubility and bioavailability through novel delivery systems (e.g., nanoparticles) [5].
- **Preclinical Toxicology:** Establishing a comprehensive safety profile in relevant animal models.
- **Synthetic Biology:** Exploring biosynthetic pathways in *G. uralensis* for sustainable production, potentially enhanced by elicitors like chitosan [6].

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